

# Technical Guide: 2-(Bromomethyl)-1,3-butadiene

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## Compound of Interest

Compound Name: *Bromomethylbutadiene*

Cat. No.: *B15358029*

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## Core Summary

This technical guide provides a comprehensive overview of 2-(bromomethyl)-1,3-butadiene, a reactive diene utilized as a versatile building block in organic synthesis. The internationally recognized IUPAC name for this compound is 2-(bromomethyl)buta-1,3-diene[1]. This document details its physicochemical properties, synthesis protocols, and key reactions, presenting quantitative data in accessible tables and illustrating workflows with diagrams.

## Physicochemical Properties

2-(Bromomethyl)buta-1,3-diene is a flammable liquid and vapor. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C5H7Br	[1][2]
Molecular Weight	147.01 g/mol	[1][3]
Density	1.348 g/cm <sup>3</sup> (at 25 °C)	[2][3]
Boiling Point	40-45 °C (at 40 Torr)	[2][3]
CAS Number	23691-13-6	[1][2]

## Synthesis of 2-(Bromomethyl)-1,3-butadiene

A primary route for the synthesis of 2-(bromomethyl)-1,3-butadiene involves the dehydrohalogenation of 1,4-dibromo-2-methyl-2-butene. This process is often facilitated by a base in a suitable solvent.

### Experimental Protocol: Dehydrohalogenation of 1,4-dibromo-2-methyl-2-butene

A detailed experimental protocol for a two-step synthesis of 2-substituted 1,3-butadienes has been described, which can be adapted for this specific compound. The second step, dehydrohalogenation, is critical.

#### Materials:

- 3-(bromomethyl)-alk-1-ene (precursor)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 10% Hydrochloric acid (HCl)
- Sodium sulfate

#### Procedure:

- A solution of the appropriate 3-(bromomethyl)-alk-1-ene in dichloromethane is prepared.
- DBU is added to the solution.
- The mixture is heated to reflux for a specified period (e.g., 8 hours).
- After cooling, the mixture is washed with 10% HCl.
- The aqueous phase is extracted with dichloromethane.
- The combined organic phases are dried over sodium sulfate and filtered.

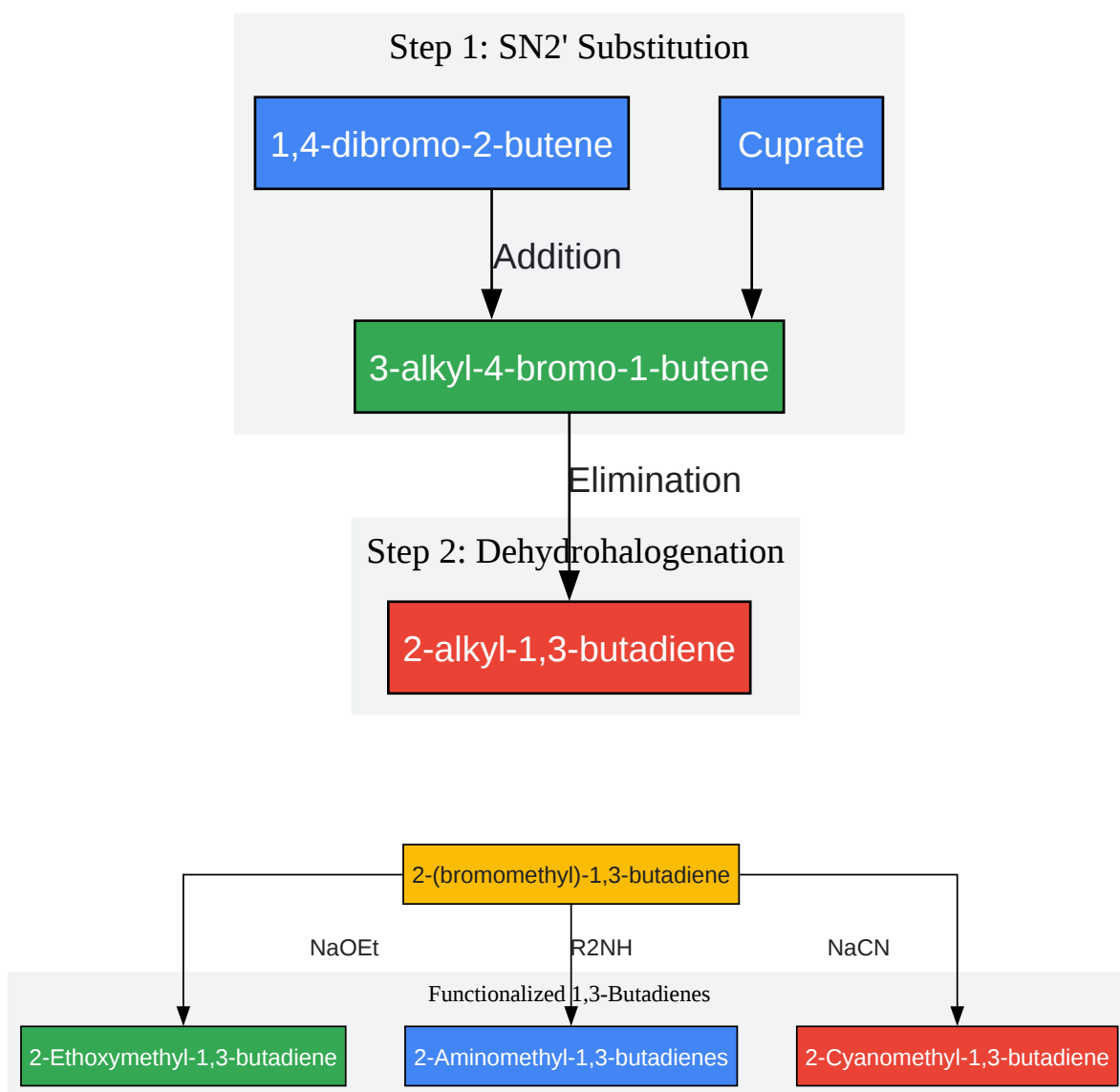
- The solvent is removed via Kugelrohr distillation to yield the 2-alkyl-1,3-butadiene product.

For the synthesis of 2-isobutyl-1,3-butadiene, a similar diene, this method yielded a colorless oil with a 52% yield<sup>[4]</sup>.

Another method involves the use of potassium hydroxide (KOH) catalyzed by triisopropylsilanol<sup>[4]</sup>.

## Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted 1,3-butadienes, including 2-(bromomethyl)-1,3-butadiene.



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